(2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid, also known as BMS-1001, is a small molecule developed by Bristol-Myers Squibb. [, , , ] It functions as an inhibitor of the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). [, , , ] This interaction plays a crucial role in suppressing the immune system's response, and its inhibition represents a promising target for anticancer immunotherapy. [, , , ]
BMS-1001 is a small-molecule inhibitor designed to target the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction, which plays a crucial role in immune checkpoint regulation. This compound has garnered attention in the field of cancer immunotherapy due to its potential to enhance anti-tumor immune responses by blocking the PD-1/PD-L1 pathway. BMS-1001 exhibits a high binding affinity to PD-L1, making it a promising candidate for therapeutic applications in oncology.
BMS-1001 was developed by Bristol-Myers Squibb and falls under the classification of immune checkpoint inhibitors. These compounds are designed to modulate immune responses, particularly in cancer treatment, by inhibiting pathways that downregulate immune activity against tumors. BMS-1001 is part of a broader category of small-molecule agents targeting PD-L1, which includes various chemical scaffolds with distinct binding mechanisms.
The synthesis of BMS-1001 involves several key steps starting from commercially available precursors. The process can be summarized as follows:
This multi-step synthetic route highlights the complexity involved in creating this small molecule, emphasizing the need for careful control over reaction conditions to achieve high yields and purity.
BMS-1001 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PD-L1. The compound includes:
Crystallographic studies have shown that BMS-1001 binds to PD-L1 in a dimeric form, stabilizing the PD-L1 dimer through hydrophobic and polar interactions .
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₃ |
Molecular Weight | 306.35 g/mol |
Binding Affinity (K_d) | Approximately 0.9 nM |
BMS-1001 primarily functions by inhibiting the interaction between PD-1 and PD-L1, leading to enhanced T-cell activation and proliferation. The compound induces conformational changes in PD-L1 that promote dimerization, which is critical for its biological activity .
In vitro studies have demonstrated that BMS-1001 effectively disrupts the PD-1/PD-L1 interaction, as evidenced by assays such as surface plasmon resonance and thermal shift assays . These reactions are essential for understanding how BMS-1001 modulates immune responses.
The mechanism of action of BMS-1001 involves several steps:
Studies indicate that BMS-1001 achieves an IC50 value of approximately 0.9 nM, demonstrating its potent inhibitory effect on PD-L1 .
BMS-1001 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMSO |
BMS-1001 is primarily investigated for its potential use in cancer immunotherapy. Its ability to inhibit the PD-1/PD-L1 pathway positions it as a candidate for treating various malignancies, including:
Ongoing research aims to further elucidate its efficacy and safety profile in clinical settings, potentially expanding its application across different cancer types .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2